2-(1H-indol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide
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Overview
Description
2-(1H-indol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide is a synthetic compound that belongs to the class of heterocyclic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Indole Derivative: Starting with an indole derivative, the indole ring is functionalized to introduce the necessary substituents.
Triazole Formation: The triazole ring is synthesized separately through cyclization reactions involving hydrazine derivatives and nitriles.
Pyrimidine Synthesis: The pyrimidine ring is constructed using condensation reactions involving appropriate amines and carbonyl compounds.
Coupling Reactions: The final step involves coupling the indole, triazole, and pyrimidine moieties through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the triazole or pyrimidine rings can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(1H-indol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxadiazole: Another indole derivative with potential biological activity.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A triazole-containing compound with anticancer properties.
2-(1H-indazol-4-yl)-6-(4-methanesulfonyl)pyrimidine: A pyrimidine derivative with potential therapeutic applications.
Uniqueness
2-(1H-indol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide is unique due to its combination of indole, triazole, and pyrimidine rings, which confer distinct electronic and steric properties. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-indol-1-yl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O/c24-16(8-22-6-5-12-3-1-2-4-13(12)22)21-14-7-15(19-10-18-14)23-11-17-9-20-23/h1-7,9-11H,8H2,(H,18,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOIXMDORHIGMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC(=NC=N3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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